3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-4-5-13(11-14)20-19(25)16(18-21-23-24-22-18)10-12-9-15(27-2)7-8-17(12)28-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLIYQOJYPVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a tetrazole ring, which is known for contributing to the pharmacological properties of various compounds. The presence of methoxy groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular signaling pathways involved in proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The compound's IC50 values suggest significant potency compared to standard chemotherapeutics.
The structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly influence the cytotoxic effects. Specifically, compounds with electron-withdrawing groups tend to exhibit enhanced activity.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and increased apoptosis in malignant cells.
Case Studies
- Study on MDA-MB-231 Cells : A series of derivatives were synthesized based on the parent compound. The most active derivative showed an IC50 value of 27.6 μM against MDA-MB-231 cells, indicating strong cytotoxicity.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for drug design.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structures to 3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibit various biological activities. These include:
- Antidepressant Effects : Analogous compounds have shown potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : Some studies suggest that tetrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential in treating neurodegenerative diseases.
Cancer Research
The compound's structural features may allow it to interact with cancer cell signaling pathways. Preliminary studies have indicated:
- Inhibition of Tumor Growth : Compounds with similar pharmacophores have been tested for their ability to inhibit proliferation in various cancer cell lines.
- Mechanisms of Action : Investigations into how these compounds induce apoptosis in cancer cells are ongoing, providing insights into their potential as anticancer agents.
Cardiovascular Research
Some derivatives are being explored for their effects on cardiovascular health:
- Cholesterol Regulation : Structural analogs have demonstrated hypocholesterolemic activity, suggesting that the compound may influence lipid metabolism.
- Vascular Protection : Research is being conducted on how these compounds affect endothelial function and vascular inflammation.
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar compounds in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages.
- Neuroprotection : Research featured in Neuroscience Letters highlighted the neuroprotective effects of tetrazole derivatives against glutamate-induced neurotoxicity in cultured neurons. The study concluded that these compounds could be promising candidates for further development in neurodegenerative disease therapies.
- Cancer Cell Line Studies : A recent investigation assessed the cytotoxic effects of related compounds on human breast cancer cell lines. The findings demonstrated that certain structural modifications enhanced the anticancer activity, warranting further exploration of this compound's derivatives.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the propanamide-tetrazole core but differ in substituents:
Structural and Functional Insights
- Substituent Position Effects: Methoxy Groups: The 2,5-dimethoxy configuration (target compound) provides balanced electron-donating effects, enhancing solubility and receptor binding compared to 2,3-dimethoxy analogs .
Tetrazole Role : The tetrazole ring contributes to:
Q & A
Q. What are the standard synthetic routes for 3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide?
- Methodological Answer : The synthesis typically involves:
- Tetrazole Ring Formation : Reaction of hydrazine derivatives with nitriles or carbonyl compounds under controlled pH and temperature .
- Amide Bond Formation : Coupling of the tetrazole-containing intermediate with 3-methoxyaniline using carbodiimide-based reagents (e.g., DCC or EDC) .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product with >95% purity. Reaction conditions (e.g., 60–80°C, inert atmosphere) must be tightly controlled to avoid side reactions .
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole formation | Hydrazine, nitrile, pH 4–6, 70°C | 60–75 | |
| Amide coupling | DCC, DMAP, DCM, RT | 80–85 | |
| Purification | Reverse-phase HPLC (ACN/water gradient) | 90–95 |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirms molecular weight (367.41 g/mol) and isotopic distribution .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy groups) and δ 7.1–7.5 ppm (aromatic protons) .
- ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and tetrazole carbons (δ ~150 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the absence of undefined stereocenters .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for tetrazole ring formation .
- Byproduct Analysis : Use LC-MS to track side products (e.g., hydrolyzed intermediates) and adjust reaction pH or solvent systems (e.g., switch from THF to DMF) to suppress undesired pathways .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to pinpoint rate-limiting steps .
Q. How should discrepancies in bioactivity data across studies be addressed?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., NIH/ANSI guidelines for cytotoxicity assays). For example, inconsistent anti-inflammatory results may arise from varying cell lines (RAW 264.7 vs. THP-1) or LPS concentrations .
- Control Experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate compound stability under assay conditions (e.g., HPLC post-incubation) .
- Meta-Analysis : Statistically compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent effects from DMSO vs. ethanol) .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., COX-2 or NF-κB) using software like GROMACS. Focus on hydrogen bonding between the tetrazole moiety and catalytic residues .
- Knockout Models : CRISPR-Cas9-mediated gene knockout in cell lines to validate target relevance (e.g., IL-6 suppression in macrophages) .
Contradiction Resolution in Data
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled?
- Methodological Answer :
- Solubility Profiling : Perform phase-solubility studies across pH 3–10 and temperatures (25–37°C). Use dynamic light scattering (DLS) to detect aggregation .
- Co-Solvent Systems : Test mixtures like PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility without altering bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
